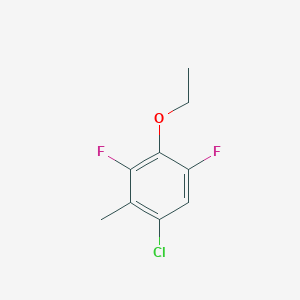
1-Chloro-4-ethoxy-3,5-difluoro-2-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4-ethoxy-3,5-difluoro-2-methylbenzene is an organic compound with the molecular formula C₉H₉ClF₂O It is a derivative of benzene, characterized by the presence of chlorine, ethoxy, difluoro, and methyl substituents on the benzene ring
科学的研究の応用
1-Chloro-4-ethoxy-3,5-difluoro-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloro-4-ethoxy-3,5-difluoro-2-methylbenzene can be synthesized through a multi-step process involving the substitution reactions on a benzene ring. The typical synthetic route involves:
Nitration: of benzene to introduce nitro groups.
Reduction: of nitro groups to amines.
Diazotization: of amines followed by to introduce chlorine.
Ethoxylation: to introduce the ethoxy group.
Fluorination: to introduce the difluoro groups.
Alkylation: to introduce the methyl group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts, temperature control, and pressure regulation are crucial to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 1-Chloro-4-ethoxy-3,5-difluoro-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine, ethoxy, and difluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the removal of halogens or the conversion of ethoxy groups to alcohols.
Common Reagents and Conditions:
Substitution: Reagents like sodium ethoxide, potassium fluoride, and alkyl halides are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Products with different functional groups replacing the original substituents.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or dehalogenated compounds.
作用機序
The mechanism of action of 1-chloro-4-ethoxy-3,5-difluoro-2-methylbenzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways depend on the nature of the substituents and their ability to participate in chemical reactions. For example, the chlorine and fluorine atoms can form strong bonds with biological molecules, influencing their activity and function.
類似化合物との比較
1-Chloro-4-ethoxy-2-methylbenzene: Lacks the difluoro groups, resulting in different chemical properties.
1-Chloro-3,5-difluoro-2-methylbenzene: Lacks the ethoxy group, affecting its reactivity and applications.
1-Chloro-4-ethoxy-3,5-difluorobenzene: Lacks the methyl group, leading to variations in its chemical behavior.
Uniqueness: 1-Chloro-4-ethoxy-3,5-difluoro-2-methylbenzene is unique due to the combination of chlorine, ethoxy, difluoro, and methyl groups on the benzene ring. This combination imparts specific chemical properties, making it valuable for targeted applications in research and industry.
特性
IUPAC Name |
1-chloro-4-ethoxy-3,5-difluoro-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2O/c1-3-13-9-7(11)4-6(10)5(2)8(9)12/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXHDLXJPQGHQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1F)Cl)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2813712.png)
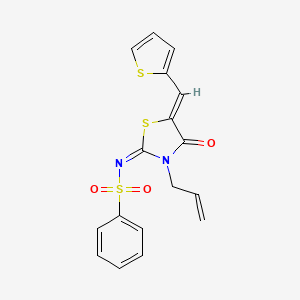
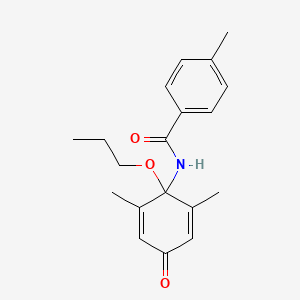
![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2813717.png)
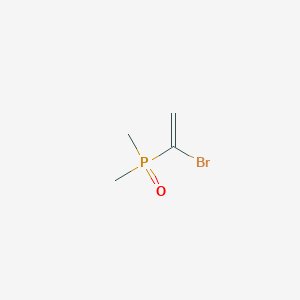
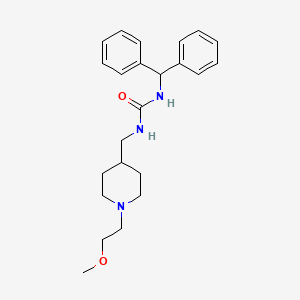
![N-[(oxolan-2-yl)methyl]-N'-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2813724.png)
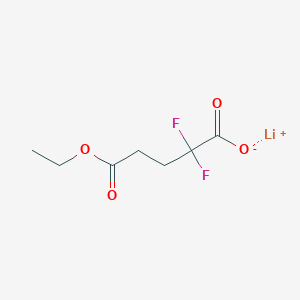
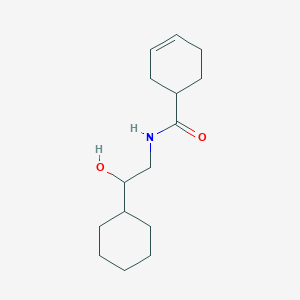
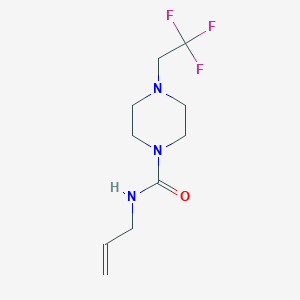
![8-Bromoindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B2813729.png)
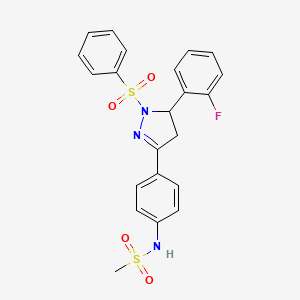
![N-{[4-(2-methoxyphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B2813734.png)
